
1,2-Naphthalenedicarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,2-dicarbaldehyde is an organic compound with the molecular formula C12H8O2. It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 2 positions on the naphthalene ring. This compound is known for its use as a fluorescent dye in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-1,2-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,2-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of naphthalene-1,2-dicarbaldehyde often involves large-scale oxidation processes. These processes utilize similar oxidizing agents but are optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-1,2-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield naphthalene-1,2-dimethanol.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde groups under acidic or basic conditions.
Major Products:
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: Naphthalene-1,2-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Naphthalene-1,2-dicarbaldehyde is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent labeling agent for detecting and quantifying primary amines, amino acids, and peptides.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic assays and as a probe for studying biochemical pathways.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mecanismo De Acción
The mechanism by which naphthalene-1,2-dicarbaldehyde exerts its effects is primarily through its ability to form fluorescent derivatives. When it reacts with primary amines, it forms highly fluorescent and stable compounds. This reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to produce the fluorescent product . The fluorescence properties are due to the extended conjugation in the naphthalene ring system, which allows for efficient absorption and emission of light .
Comparación Con Compuestos Similares
Naphthalene-1,2-dicarbaldehyde can be compared with other similar compounds such as:
Naphthalene-2,3-dicarbaldehyde: Another naphthalene derivative with aldehyde groups at the 2 and 3 positions.
Anthracene-2,3-dicarbaldehyde: A derivative of anthracene with aldehyde groups at the 2 and 3 positions.
Uniqueness: Naphthalene-1,2-dicarbaldehyde is unique due to its specific position of aldehyde groups, which imparts distinct chemical reactivity and fluorescence properties. Its ability to form stable fluorescent derivatives makes it particularly valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H8O2 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C12H8O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-8H |
Clave InChI |
WMPJPAMWRAOQSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


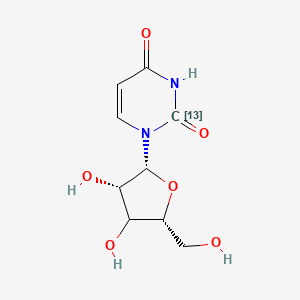
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)
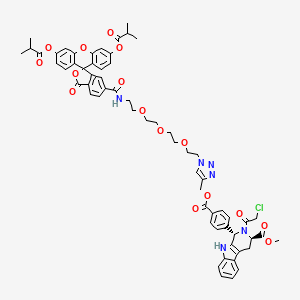
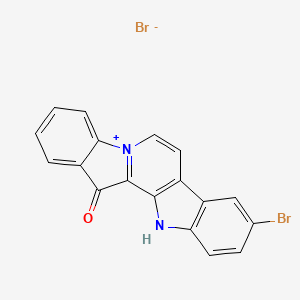

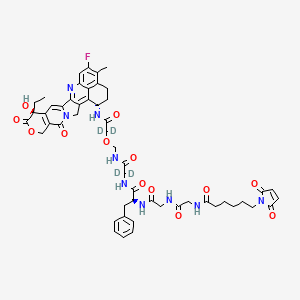
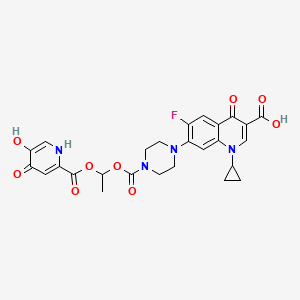

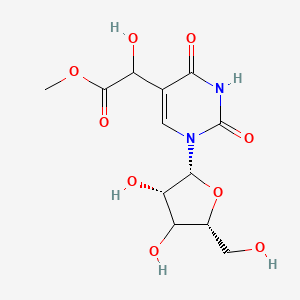
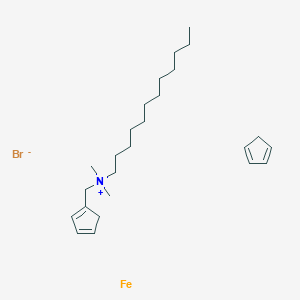
![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)

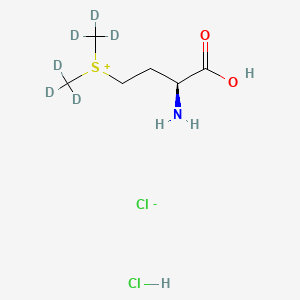
![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)
